bisindolylmaleimide iii

Description

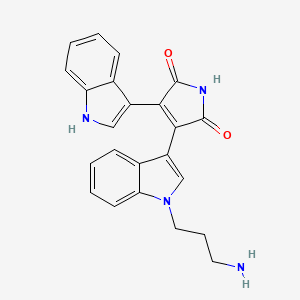

Structure

3D Structure

Properties

IUPAC Name |

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYXQTXFRIDSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bisindolylmaleimide III: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. Its structural similarity to staurosporine, a broad-spectrum kinase inhibitor, has made it a valuable tool for dissecting PKC-dependent signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the affected signaling pathways are included to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound, a synthetic organic compound, is characterized by a central maleimide ring substituted with two indole moieties. This core structure is fundamental to its biological activity.

Chemical Identifiers:

-

IUPAC Name: 3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)maleimide

-

CAS Number: 137592-43-9

-

Molecular Formula: C₂₃H₂₀N₄O₂

-

Molecular Weight: 384.4 g/mol [1]

-

SMILES: C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN[1]

-

InChI Key: APYXQTXFRIDSGE-UHFFFAOYSA-N[1]

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Crystalline Red Solid | [1] |

| Melting Point | 326.33 °C (Predicted) | [1] |

| Boiling Point | 708.70 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in DMSO and Methanol | [1][2] |

| Storage | Store at -20°C for long-term stability. Solutions can be stored at -20°C for up to one month.[2][3] |

Biological Activity and Target Profile

This compound is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC).[4] It exhibits high selectivity for PKC, particularly the α isoform, inhibiting 93% of its kinase activity at a concentration of 1 µM.[1][5] While highly selective for PKC, it also demonstrates inhibitory activity against a range of other protein kinases.

Inhibitory Activity (IC₅₀ Values):

| Kinase | IC₅₀ (nM) | ATP Concentration | Source |

| PKCα | 8 | 50 µM | [4] |

| PKCα | 26 | Not Specified | [4] |

| PKCα | 310 | 5 mM | [4] |

| PKCε | 12 | 50 µM | [4] |

| PKCε | 170 | 5 mM | [4] |

| RSK1 | 610 | 50 µM | [4] |

| RSK2 | 310 | 50 µM | [4] |

| RSK3 | 120 | 50 µM | [4] |

| CDK2 | 2000 | Not Specified | [2] |

| SLK | 170 | Not Specified | [2] |

| PKA | 500 | Not Specified | [4] |

| PDK1 | 3800 | Not Specified | [5] |

Signaling Pathways

This compound primarily targets the Protein Kinase C (PKC) signaling pathway. PKC isoforms are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by calcium ions (Ca²⁺). Once activated, PKC phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes such as proliferation, differentiation, apoptosis, and inflammation. By inhibiting PKC, this compound can effectively block these downstream events.

Caption: The PKC signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro Kinase Assay

This protocol is adapted from Haworth et al. (2005) and is used to determine the in vitro inhibitory activity of this compound against a specific kinase.[4]

Materials:

-

Recombinant human kinase (e.g., PKCα, RSK2)

-

Kinase-specific substrate (e.g., GST-MARCKS for PKCα, GST-NHE1 for RSK2)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (specific to the kinase)

-

ATP solution (50 µM or 5 mM)

-

For PKC assays: Phosphatidylserine, diacylglycerol, CaCl₂

-

SDS-PAGE sample buffer

-

Western blotting apparatus and reagents

-

Phospho-specific antibody against the substrate

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a microcentrifuge tube, combine the recombinant kinase, its substrate, and the diluted this compound (or DMSO for control).

-

For PKC assays, add phosphatidylserine (50 µg/ml), diacylglycerol (5 µg/ml), and CaCl₂ (100 µM) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the phosphorylation reaction by adding the ATP solution.

-

Incubate the reaction for 15 minutes at 37°C.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

Quantify the band intensities to determine the IC₅₀ value of this compound.

Caption: Workflow for a typical in vitro kinase assay.

Cell Proliferation (MTT) Assay

This protocol is a general method to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Affinity Purification of Cellular Targets

This protocol can be used to identify the cellular protein targets of this compound.

Materials:

-

This compound analog suitable for immobilization (e.g., with a linker)

-

Affinity chromatography resin (e.g., NHS-activated sepharose)

-

Cell lysate

-

Binding buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and mass spectrometry equipment

Procedure:

-

Immobilize the this compound analog to the affinity resin according to the manufacturer's instructions.

-

Equilibrate the resin with binding buffer.

-

Incubate the cell lysate with the this compound-coupled resin to allow for protein binding.

-

Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using an appropriate elution buffer (e.g., containing a high concentration of free this compound or a denaturing agent).

-

Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Chemical Synthesis

The synthesis of this compound generally involves the construction of the maleimide core followed by the introduction of the two indole moieties and subsequent modification of one of the indole nitrogen atoms with the aminopropyl side chain. A common synthetic strategy involves the reaction of an indole derivative with a maleic anhydride precursor, followed by cyclization to form the maleimide ring. The aminopropyl side chain is typically introduced via N-alkylation of one of the indole rings.

Conclusion

This compound is a well-characterized and valuable research tool for studying PKC-mediated signaling. Its high potency and selectivity for PKC make it a preferred inhibitor for cellular and in vitro studies. The experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations of cellular signaling and for the development of novel therapeutic agents.

References

Bisindolylmaleimide III: An In-Depth Technical Guide to a Potent Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bisindolylmaleimide III as a potent inhibitor of Protein Kinase C (PKC). It delves into its mechanism of action, inhibitory profile, and its effects on cellular signaling pathways. This document also includes detailed experimental protocols for researchers working with this class of compounds.

Introduction to this compound

This compound is a member of the bisindolylmaleimide family of compounds, which are potent and cell-permeable inhibitors of Protein Kinase C.[1][2] Structurally similar to staurosporine, these compounds act as competitive inhibitors at the ATP-binding site of PKC.[3][4][5][6] This competitive inhibition mechanism prevents the phosphorylation of PKC substrates, thereby modulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[7][8][9] While potent against PKC, it's important to note that this compound and its analogs can exhibit off-target effects by inhibiting other kinases.[10]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC. This action prevents the transfer of the gamma-phosphate from ATP to the serine/threonine residues of PKC's target substrates. The binding of this compound to the ATP pocket effectively blocks the kinase's catalytic activity, leading to a downstream blockade of PKC-mediated signaling pathways.

Mechanism of ATP-competitive inhibition by this compound.

Quantitative Inhibitory Profile

This compound is a potent inhibitor of PKC, with an IC50 value of 26 nM.[5] While specific isoform selectivity data for this compound is limited, extensive research on its close analogs, Bisindolylmaleimide I (GF109203X) and Bisindolylmaleimide IX (Ro 31-8220), provides valuable insights into the inhibitory profile of this compound class against various PKC isoforms and other kinases.

Table 1: IC50 Values of Bisindolylmaleimide Analogs against PKC Isoforms

| Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | Reference(s) |

| Bisindolylmaleimide I (GF109203X) | 8.4 - 20 nM | 17 - 18 nM | 16 nM | 20 nM | 210 nM | 132 nM | 5.8 µM | [11][12][13][14] |

| Bisindolylmaleimide IX (Ro 31-8220) | 5 nM | 24 nM | 14 nM | 27 nM | - | 24 nM | - | [2][15][16][17] |

Table 2: Off-Target Kinase Inhibition Profile of Bisindolylmaleimide Analogs

| Compound | GSK-3 | p90RSK (RSK1, RSK2, RSK3) | PKA | Other Kinases | Reference(s) |

| Bisindolylmaleimide I (GF109203X) | IC50 = 170 - 360 nM | IC50 = 120 - 610 nM | IC50 = 33 µM | MLCK (IC50 = 0.6 µM), PKG (IC50 = 4.6 µM) | [1][5][8][13] |

| Bisindolylmaleimide IX (Ro 31-8220) | IC50 = 38 nM | IC50 = 5 - 200 nM | - | MAPKAP-K1b (IC50 = 3 nM), MSK1 (IC50 = 8 nM), S6K1 (IC50 = 15 nM) | [1][2][15][16][17] |

| This compound | - | Interacts with ribosomal S6 protein kinase 1 | IC50 = 500 nM | Ste20-related kinase (SLK) (IC50 = 170 nM), CDK2 (IC50 = 2 µM) | [1][5] |

Impact on Cellular Signaling Pathways

By inhibiting PKC, this compound can modulate numerous downstream signaling cascades that are critical for cell fate decisions. The activation of conventional and novel PKC isoforms is typically dependent on the generation of diacylglycerol (DAG) from phospholipase C (PLC) activity, which is often initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Once activated, PKC can phosphorylate a multitude of downstream targets, including components of the MAPK/ERK pathway (e.g., Raf-1), leading to changes in gene expression and cell proliferation.[7] this compound, by blocking PKC, can effectively attenuate these downstream events.

Inhibition of PKC-mediated downstream signaling by this compound.

Experimental Protocols

Here we provide detailed methodologies for key experiments involving this compound and related compounds.

In Vitro PKC Kinase Assay (Radiolabeled)

This protocol is adapted from standard radiometric kinase assays and is designed to measure the activity of PKC in the presence or absence of an inhibitor.[11][14][16][18]

Materials:

-

Purified active PKC enzyme

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

This compound

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, PKC substrate, and the desired concentration of this compound (or vehicle control).

-

Add the purified active PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with Stop Solution to remove unincorporated [γ-³²P]ATP.

-

Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

Workflow for a radiolabeled in vitro PKC kinase assay.

Cell-Based Western Blot Analysis of Downstream PKC Signaling

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of a downstream PKC target, such as ERK, in cultured cells.[15][19][20][21][22]

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody for a loading control or total protein (e.g., anti-total-ERK).

-

Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

Workflow for Western blot analysis of PKC downstream signaling.

Conclusion

This compound is a valuable research tool for investigating the roles of Protein Kinase C in cellular signaling. Its potency as a PKC inhibitor, combined with a growing understanding of its selectivity profile, makes it a cornerstone for studies in signal transduction and drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any pharmacological inhibitor, careful consideration of its off-target effects and the use of appropriate controls are essential for the accurate interpretation of experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bisindolylmaleimide I [sigmaaldrich.com]

- 6. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. advms.pl [advms.pl]

- 8. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Bisindolylmaleimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide derivatives represent a prominent class of compounds in medicinal chemistry, primarily recognized for their potent and often selective inhibition of various protein kinases. These natural and synthetic molecules, characterized by a central maleimide ring flanked by two indole moieties, have been instrumental in the study of cellular signaling pathways and have led to the development of clinical candidates for a range of diseases, including cancer and diabetic complications. Their structural relationship to indolocarbazoles like staurosporine, a broad-spectrum kinase inhibitor, has spurred extensive synthetic efforts to create more selective and therapeutically viable analogs. This guide provides a comprehensive overview of the core synthetic pathways for constructing bisindolylmaleimide derivatives, detailed experimental protocols for key compounds, a summary of their biological activity, and a depiction of their interaction with crucial signaling pathways.

Core Synthetic Pathways

The synthesis of bisindolylmaleimides can be broadly categorized into two main strategies: those that involve the substitution of a pre-formed maleimide ring and those where the maleimide ring is constructed in the final stages of the synthesis. The choice of strategy often depends on the desired substitution pattern on the indole rings and the maleimide nitrogen.

Steglich's Grignard Method

One of the earliest and most fundamental approaches to symmetrical bisindolylmaleimides involves the reaction of an indolyl Grignard reagent with a dihalomaleimide. This method is particularly effective for producing C3-substituted bisindolylmaleimides.

Perkin-type Condensation

This versatile method constructs the maleimide ring from two indole-derived precursors: an indole-3-glyoxylate and an indole-3-acetamide. It is particularly useful for the synthesis of both symmetrical and unsymmetrical bisindolylmaleimides with high efficiency.[1]

Palladium-Catalyzed Cross-Coupling

Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form one of the indole-maleimide bonds. This strategy offers a high degree of control for the synthesis of unsymmetrical derivatives.[2]

Detailed Experimental Protocols

Synthesis of 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dione (Arcyriarubin A)

This procedure follows the efficient condensation method described by Faul et al.[1]

Step 1: Preparation of Methyl Indole-3-glyoxylate To a solution of indole (1.0 eq) in anhydrous diethyl ether at 0 °C is added oxalyl chloride (1.0 eq) dropwise. The resulting slurry is stirred for 30 minutes and then cooled to -65 °C. A solution of sodium methoxide in methanol (2.0 eq) is added, maintaining the temperature below -60 °C. The reaction is warmed to room temperature and quenched with water. The precipitated solid is collected by filtration and dried to afford methyl indole-3-glyoxylate.[1]

Step 2: Condensation to form 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dione A suspension of indole-3-acetamide (1.0 eq) and methyl indole-3-glyoxylate (1.1 eq) in anhydrous THF at 0 °C is treated with a 1.0 M solution of potassium tert-butoxide in THF (3.0 eq). The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched with concentrated HCl, and the product is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the title compound.[1]

-

¹H NMR (300 MHz, DMSO-d₆): δ 11.05 (s, 1H), 10.85 (s, 1H), 8.05 (d, J = 2.7 Hz, 1H), 7.80 (d, J = 2.7 Hz, 1H), 7.40 (d, J = 8.1 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 7.10-6.90 (m, 4H).

-

¹³C NMR (75 MHz, DMSO-d₆): δ 172.5, 136.8, 136.7, 128.0, 127.8, 124.9, 124.6, 121.5, 121.4, 120.0, 119.8, 112.0, 111.8, 108.9, 108.7.

-

MS (ESI): m/z 328.1 [M+H]⁺.

Synthesis of GF109203X (Bisindolylmaleimide I)

The synthesis of this selective PKC inhibitor can be achieved via N-alkylation of a pre-formed bisindolylmaleimide core.

Step 1: Synthesis of the Bisindolylmaleimide Core Follow the procedure for the synthesis of 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dione as described above.

Step 2: N-Alkylation To a solution of 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dione (1.0 eq) in anhydrous DMF is added sodium hydride (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, and then 3-(dimethylamino)propyl chloride hydrochloride (1.2 eq) is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography to afford GF109203X.

-

¹H NMR (400 MHz, CDCl₃): δ 8.95 (br s, 1H), 8.10 (d, J = 2.8 Hz, 1H), 7.85 (d, J = 2.8 Hz, 1H), 7.50-7.30 (m, 4H), 7.20-7.05 (m, 4H), 4.10 (t, J = 7.2 Hz, 2H), 2.30 (t, J = 7.2 Hz, 2H), 2.25 (s, 6H), 1.95 (m, 2H).

Synthesis of Ruboxistaurin

The synthesis of this macrocyclic derivative involves an intramolecular cyclization as a key step.[3]

Step 1: Synthesis of an Unsymmetrical Bisindolylmaleimide Precursor An appropriately substituted indole-3-acetamide and indole-3-glyoxylate are condensed as previously described to form an unsymmetrical bisindolylmaleimide bearing functional groups amenable to macrocyclization.

Step 2: Intramolecular Macrocyclization The unsymmetrical bisindolylmaleimide is subjected to intramolecular cyclization conditions. For example, a precursor with a terminal hydroxyl group and a leaving group on the other indole nitrogen can be cyclized under basic conditions to form the macrocyclic ether linkage.[3]

-

¹³C NMR data for Ruboxistaurin is complex and typically reported in specialized literature.

Synthesis of Enzastaurin

The synthesis of Enzastaurin involves the N-alkylation of both indole nitrogens.

Step 1: Synthesis of the Bisindolylmaleimide Core Prepare 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dione as described previously.

Step 2: Sequential N-Alkylation The bisindolylmaleimide core is first mono-N-alkylated on one indole nitrogen with methyl iodide. The second indole nitrogen is then alkylated with 1-(2-picolyl)piperidin-4-yl methanesulfonate to introduce the piperidinyl-picolyl moiety, yielding Enzastaurin.

-

¹H and ¹³C NMR data for Enzastaurin are complex and typically reported in specialized literature.

Data Presentation

The biological activity of bisindolylmaleimide derivatives is a key aspect of their utility. The following tables summarize the inhibitory concentrations (IC₅₀) of selected compounds against various protein kinases.

Table 1: IC₅₀ Values of Selected Bisindolylmaleimide Derivatives against Protein Kinase C (PKC) Isoforms

| Compound | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) |

| GF109203X | 20 | 17 | 16 | 20 | - | - | - |

| Ruboxistaurin | 360 | 4.7 | 5.9 | 300 | 250 | - | >100,000 |

| Enzastaurin | ~6 | ~6 | ~6 | ~6 | - | ~6 | - |

Table 2: IC₅₀ Values of Selected Bisindolylmaleimide Derivatives against Other Kinases

| Compound | GSK-3β (nM) | PKA (µM) |

| GF109203X | - | >10 |

| Ruboxistaurin | - | >10 |

| Enzastaurin | - | - |

Signaling Pathways

Bisindolylmaleimide derivatives primarily exert their biological effects by inhibiting protein kinases involved in critical cellular signaling pathways. The two most prominent targets are Protein Kinase C (PKC) and Glycogen Synthase Kinase 3 (GSK-3).

Protein Kinase C (PKC) Signaling Pathway

The PKC family of serine/threonine kinases plays a central role in transducing signals involved in cell proliferation, differentiation, apoptosis, and other cellular processes. They are activated by diacylglycerol (DAG) and, in the case of conventional isoforms, also by calcium. Bisindolylmaleimides are typically ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[4][5]

Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

GSK-3 is a constitutively active serine/threonine kinase that is regulated by inhibitory phosphorylation. It is a key component of several signaling pathways, including the Wnt and insulin signaling pathways, and is involved in a wide range of cellular processes such as metabolism, proliferation, and apoptosis. Certain bisindolylmaleimide derivatives have been shown to inhibit GSK-3, expanding their therapeutic potential.[6][7][8]

Conclusion

The synthetic pathways to bisindolylmaleimide derivatives are well-established and offer a high degree of flexibility for the generation of structurally diverse analogs. Methods ranging from classical Grignard reactions to modern palladium-catalyzed couplings allow for the tailored synthesis of compounds with specific substitution patterns, leading to the fine-tuning of their biological activity. As potent kinase inhibitors, these compounds have proven to be invaluable tools for dissecting complex signaling pathways and hold significant promise for the development of novel therapeutics targeting a range of human diseases. The detailed synthetic protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

References

- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 2. Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclization strategies for the synthesis of macrocyclic bisindolylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Bisindolylmaleimide III: A Technical Guide to its Physicochemical Characteristics and Applications in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. Its structural similarity to staurosporine allows it to competitively bind to the ATP-binding site of PKC, thereby impeding its catalytic activity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed protocols for its application in key experimental assays. The information presented herein is intended to equip researchers with the fundamental knowledge required for the effective utilization of this inhibitor in studies related to cell signaling, drug discovery, and cancer research.

Physicochemical Characteristics

This compound, also known as BIM III, is a synthetic organic compound belonging to the bisindolylmaleimide class of molecules. Its core structure consists of two indole rings attached to a maleimide group. The following tables summarize its key physicochemical properties.

Table 1: General Physicochemical Properties

| Property | Value |

| Chemical Name | 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione |

| Synonyms | BIM III, Arcyriaflavin C |

| CAS Number | 137592-43-9[1][2] |

| Molecular Formula | C₂₃H₂₀N₄O₂[2] |

| Molecular Weight | 384.4 g/mol [2] |

| Appearance | Crystalline Red Solid[3] |

| Purity | ≥98%[2] |

Table 2: Solubility and Stability

| Property | Details |

| Solubility | Soluble in DMSO and methanol.[2][3][4] Insoluble in water. |

| Storage (Solid) | Store at +2°C to +8°C. Stable for ≥ 2 years.[2] |

| Storage (Solution) | Stock solutions in DMSO can be stored at -20°C for up to 6 months or -80°C for up to 6 months.[1][5] It is recommended to aliquot to avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathways

This compound functions as a potent, cell-permeable, and reversible ATP-competitive inhibitor of Protein Kinase C (PKC).[5] It exhibits selectivity for several PKC isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCε.[6] By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby modulating a multitude of cellular processes.

The PKC signaling pathway is a pivotal regulator of cell growth, differentiation, apoptosis, and other physiological functions. Aberrant PKC activity is often implicated in various diseases, including cancer. This compound's ability to inhibit PKC makes it a valuable tool for dissecting these signaling cascades and for investigating the therapeutic potential of PKC inhibition.

Beyond its primary target, this compound has been shown to inhibit other kinases, albeit at higher concentrations. These include Mitogen- and Stress-activated protein Kinase 1 (MSK1), Mitogen-Activated Protein Kinase-Activated Protein Kinase 1β (MAPKAP-K1β), Ribosomal S6 Kinase 1 (S6K1), and AMP-activated protein kinase (AMPK).[4] It also shows inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) with an IC₅₀ of 2 µM.[4]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.

In Vitro Protein Kinase C Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PKC activity using a radioactive filter-binding assay.

Materials:

-

Purified recombinant PKC enzyme

-

PKC substrate peptide (e.g., pseudosubstrate or a specific substrate peptide)

-

This compound stock solution (in DMSO)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Phosphatidylserine and Diacylglycerol (for PKC activation)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase reaction buffer, phosphatidylserine, diacylglycerol, and the PKC substrate peptide.

-

Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations. Include a DMSO vehicle control.

-

Initiate Reaction: Add the purified PKC enzyme to the reaction mix.

-

Pre-incubation with Inhibitor: Add the diluted this compound or vehicle control to the kinase reaction and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km for the specific PKC isoform, if known.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper and immediately immersing it in the stop solution.

-

Washing: Wash the P81 papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol describes the use of a colorimetric MTT assay to assess the effect of this compound on the viability of cultured cells.

Materials:

-

Cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound diluted in fresh cell culture medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Western Blotting for Phospho-Protein Analysis

This protocol details the use of Western blotting to analyze the phosphorylation status of a specific PKC substrate in cells treated with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with various concentrations of this compound or vehicle control for a specified time. Subsequently, stimulate the cells with a PKC activator (e.g., PMA) for a short period to induce substrate phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.

-

Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of the target protein.

Conclusion

This compound is a well-characterized and potent inhibitor of Protein Kinase C, making it an indispensable tool for researchers in cell biology and drug development. Its defined physicochemical properties and established mechanism of action provide a solid foundation for its use in a variety of experimental settings. The detailed protocols provided in this guide offer a starting point for investigating the role of PKC in diverse signaling pathways and for exploring the potential of PKC inhibition in various disease models. As with any chemical probe, it is crucial for researchers to consider its potential off-target effects and to include appropriate controls in their experimental designs.

References

- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Bisindolylmaleimide III: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Bisindolylmaleimide III, a potent and selective inhibitor of Protein Kinase C (PKC) and other cellular kinases. It details its interactions with target proteins, summarizes quantitative binding data, outlines relevant experimental protocols, and illustrates key signaling pathways and workflows.

Core Mechanism of Action and Primary Targets

This compound is a synthetic compound belonging to a class of potent ATP-competitive kinase inhibitors. While it is most renowned for its selective inhibition of Protein Kinase C (PKC) isozymes, proteomic studies have revealed a broader range of cellular targets.[1][2] The primary mechanism involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby modulating cellular signaling pathways.

Protein Kinase C (PKC) Family

This compound is a potent and selective inhibitor of Protein Kinase C (PKC).[3][4] It interacts specifically with various PKC isoforms, including PKCα, after the kinase has been activated.[1] This inhibition is crucial in studying the myriad of cellular processes regulated by PKC, such as cell growth, differentiation, and apoptosis.

Other Identified Protein Targets

Advanced proteomics approaches, specifically affinity chromatography using immobilized bisindolylmaleimide analogues, have successfully identified several novel targets.[1] This methodology has expanded the known inhibitory profile of this compound beyond the PKC family. These newly confirmed targets include both protein kinases and non-protein kinases:

-

Ste20-related kinase (SLK)

-

Cyclin-dependent kinase 2 (CDK2)

-

Adenosine kinase

-

Quinone reductase type 2 (NQO2)

-

Ribosomal S6 protein kinase 1 (S6K1) [1]

Quantitative Interaction Data

The inhibitory activity of this compound against its various targets has been quantified through in vitro binding and activity assays. The following table summarizes the key inhibition constants.

| Target Protein | Constant Type | Value | Reference(s) |

| Ste20-related kinase (SLK) | IC50 | 170 nM | [2] |

| Cyclin-dependent kinase 2 (CDK2) | IC50 | 2 µM | [2] |

| Quinone Reductase type 2 (NQO2) | Ki | 16.5 µM | [2] |

| Protein Kinase Cα (PKCα) | - | Inhibitory Action | [2][3] |

| MSK1 | - | Inhibitory Action | [2] |

| MAPKAP-K1β | - | Inhibitory Action | [2] |

| S6K1 | - | Inhibitory Action | [2] |

| AMPK | - | Inhibitory Action | [2] |

Signaling Pathway Involvement

This compound's inhibition of its target kinases leads to the modulation of critical cellular signaling pathways.

PKC Signaling Pathway

The canonical PKC signaling pathway involves the activation of PKC by second messengers like diacylglycerol (DAG) and intracellular calcium. Activated PKC then phosphorylates a wide array of substrate proteins, triggering downstream cellular responses. This compound acts as a direct antagonist in this pathway.

References

- 1. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | PKC inhibitor | Hello Bio [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

Structural Analogs of Bisindolylmaleimide III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of bisindolylmaleimide III (BIM-III), a potent inhibitor of various protein kinases. This document details their mechanism of action, biological targets, and structure-activity relationships, with a focus on their potential as therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to Bisindolylmaleimides

Bisindolylmaleimides (BIMs) are a class of compounds characterized by a central maleimide core flanked by two indole rings.[1][2] They are synthetic analogs of the natural product staurosporine and are widely recognized for their potent inhibitory activity against a range of protein kinases.[3] BIM-III is a member of this family and has been instrumental in studying cellular signaling pathways.[4] Structural modifications to the BIM scaffold have yielded a diverse library of analogs with varying potencies and selectivities, making them valuable tools for drug discovery and chemical biology.[1][2]

Mechanism of Action and Primary Biological Targets

BIMs, including BIM-III and its analogs, primarily function as ATP-competitive inhibitors of protein kinases.[3][5] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby modulating downstream signaling events.[6] The primary biological targets of this compound class are Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3).[3][7][8]

Protein Kinase C (PKC)

The PKC family of serine/threonine kinases plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[9] Several BIM analogs have demonstrated potent inhibition of various PKC isoforms.[3][10] For instance, Enzastaurin and Ruboxistaurin are selective inhibitors of PKCβ and have been investigated in clinical trials.[3][10]

Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a ubiquitously expressed serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell signaling, and regulation of transcription factors.[11][12] Dysregulation of GSK-3 activity has been implicated in various diseases, including neurodegenerative disorders and cancer.[13] Several bisindolylmaleimides, such as BIM-I and BIM-IX, have been shown to be potent inhibitors of GSK-3.[7][8]

Signal Transducer and Activator of Transcription 3 (STAT3)

Recent studies have identified STAT3 as a target of certain bisindolylmaleimide analogs.[6][14] STAT3 is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[15][16] Some novel synthetic BIM analogs have been shown to inhibit STAT3 activation by binding to its SH2 domain, suggesting a therapeutic potential in oncology beyond kinase inhibition.[6][14]

Quantitative Data: Inhibitory Activities of Bisindolylmaleimide Analogs

The following table summarizes the inhibitory activities (IC50 values) of various bisindolylmaleimide analogs against a panel of protein kinases. This data allows for a comparative analysis of the potency and selectivity of these compounds.

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Bisindolylmaleimide I (GF109203X) | PKCα | 8 | [3][17] |

| PKCε | 12 | [3][17] | |

| RSK1 | 610 | [3][17] | |

| RSK2 | 310 | [3][17] | |

| RSK3 | 120 | [3][17] | |

| Bisindolylmaleimide IX (Ro31-8220) | PKCα | 4 | [3][17] |

| PKCε | 8 | [3][17] | |

| RSK1 | 200 | [3][17] | |

| RSK2 | 36 | [3][17] | |

| RSK3 | 5 | [3][17] | |

| Enzastaurin (LY317615) | PKCβ | selective | [10] |

| Ruboxistaurin (LY333531) | PKCβ1 | 4.7 | [10] |

| PKCβ2 | potent and selective | [10] | |

| Benzofuranylindolylmaleimide (BfIM) | PKC | 200 (for N-methyl derivative) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of bisindolylmaleimide analogs.

Synthesis of Bisindolylmaleimide Analogs

The synthesis of bisindolylmaleimides can be achieved through several routes, often involving the reaction of an indole derivative with a maleimide precursor.[18][19] A general and scalable method involves the use of dichloromaleimides.[19]

Example Protocol: Synthesis of a Symmetrical Bisindolylmaleimide [19]

-

Indole Grignard Reagent Preparation: To a solution of indole in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of ethylmagnesium bromide in THF dropwise. Stir the mixture at room temperature for 1 hour to form the indolyl magnesium bromide.

-

Reaction with Dichloromaleimide: Cool the Grignard reagent solution to 0°C and add a solution of N-substituted-2,3-dichloromaleimide in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired bisindolylmaleimide.

For the synthesis of more complex and macrocyclic bisindolylmaleimides, intramolecular cyclization strategies have been developed.[20]

In Vitro Kinase Assay

The inhibitory activity of bisindolylmaleimide analogs against specific kinases is typically determined using an in vitro kinase assay. This assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

Example Protocol: GSK-3β Kinase Assay [21][22]

-

Reagent Preparation: Prepare a 1x Kinase Assay Buffer, a solution of the GSK-3β substrate peptide, and a solution of ATP. Dilute the purified GSK-3β enzyme to the desired concentration in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase Assay Buffer

-

Test compound (bisindolylmaleimide analog) at various concentrations (or DMSO for control)

-

GSK-3β substrate peptide

-

Diluted GSK-3β enzyme

-

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence.[23]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the cellular effects of bisindolylmaleimide analogs, such as their ability to inhibit cell proliferation or induce apoptosis.

Example Protocol: Cell Proliferation (MTT) Assay [24]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the bisindolylmaleimide analog for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[25]

Example Protocol: STAT3 Luciferase Reporter Assay [14]

-

Cell Transfection: Stably transfect a suitable cell line (e.g., MDA-MB-231 breast cancer cells) with a STAT3-dependent luciferase reporter construct.

-

Compound Treatment: Seed the transfected cells in a 96-well plate and treat them with different concentrations of the bisindolylmaleimide analog for a defined period.

-

Luciferase Activity Measurement: Lyse the cells and measure the luciferase activity using a luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of STAT3 inhibition at each compound concentration to determine the IC50 value.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of bisindolylmaleimide analogs.

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by bisindolylmaleimide analogs.

Caption: Inhibition of the Glycogen Synthase Kinase-3 (GSK-3) signaling pathway by bisindolylmaleimide analogs.

Caption: A general experimental workflow for the evaluation and development of bisindolylmaleimide analogs as potential therapeutic agents.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. advms.pl [advms.pl]

- 6. Novel synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 9. raybiotech.com [raybiotech.com]

- 10. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Cyclization strategies for the synthesis of macrocyclic bisindolylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. promega.com [promega.com]

- 24. selleckchem.com [selleckchem.com]

- 25. njbio.com [njbio.com]

Unveiling Nature's Arsenal: A Technical Guide to Bisindolylmaleimide Compounds from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of naturally occurring bisindolylmaleimide compounds, a class of molecules renowned for their potent biological activities, particularly as kinase inhibitors. This document details their natural origins, methods for their isolation and characterization, and their mechanisms of action, with a focus on their impact on crucial cellular signaling pathways.

Natural Sources of Bisindolylmaleimide Compounds

Bisindolylmaleimide compounds have been isolated from a diverse range of organisms, spanning from simple slime molds to complex marine invertebrates and their associated microorganisms. These natural products often serve as the organism's chemical defense or signaling molecules.

Marine Sponges

Marine sponges of the genus Spongosorites are a notable source of bisindole alkaloids, including compounds belonging to the topsentin class, which feature a bis-indole imidazole core structure closely related to bisindolylmaleimides. Bioactivity-guided fractionation of extracts from Spongosorites sp. has led to the isolation of several of these compounds.[1][2] For instance, topsentin has been isolated from the marine sponge Spongosorites genitrix.[3]

Marine Tunicates (Ascidians)

Marine ascidians, also known as tunicates or sea squirts, are another rich source of bioactive alkaloids. While many of these are complex indole-based structures, the presence of staurosporine-type indolocarbazoles in ascidians of the Polycitoridae family points to the biosynthetic machinery for producing related bisindolyl structures.

Slime Molds (Myxomycetes)

The slime mold Arcyria denudata is a well-documented source of the bisindolylmaleimide pigment arcyriarubin A and its derivatives.[4][5] These compounds are responsible for the vibrant red and yellow colors of the slime mold's fruiting bodies.

Bacteria (Actinomycetes)

Actinomycetes, particularly of the genus Streptomyces, are prolific producers of a vast array of secondary metabolites, including indolocarbazole alkaloids like staurosporine, which are biosynthetically related to bisindolylmaleimides.[1][4][5][6] Strains of Streptomyces have been isolated from various environments, including marine sediments and as symbionts of marine organisms. For example, Streptomyces sahachiroi is a known producer of staurosporine. While direct isolation of a variety of bisindolylmaleimides from Streptomyces is an active area of research, their role as precursors to indolocarbazoles is well-established.

Quantitative Data on Natural Bisindolylmaleimides

The concentration of bisindolylmaleimide compounds in their natural sources can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes available quantitative data on the isolation of these compounds.

| Compound Class | Specific Compound(s) | Natural Source | Yield | Reference(s) |

| Bis(indole) Alkaloids | Spongosoritins A-D, Spongocarbamides A & B, and known topsentins | Spongosorites sp. (sponge) | 7.8 mg (Spongosoritin A), 2.1 mg (Spongosoritin B), 1.1 mg (Spongosoritin C), 4.8 mg (Spongosoritin D), 0.8 mg (Spongocarbamide A), 0.7 mg (Spongocarbamide B) from a single collection. | [6] |

Physicochemical Properties of Natural Bisindolylmaleimides

The structural elucidation of bisindolylmaleimide compounds relies heavily on modern spectroscopic techniques. The following table presents key physicochemical data for representative natural compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR Data (δ in ppm, J in Hz) | 13C NMR Data (δ in ppm) | Reference(s) |

| Topsentin | C20H14N4O | 326.36 | 1H NMR (DMSO-d6, 500 MHz): δ 11.77 (1H, s), 11.60 (1H, s), 8.42 (1H, d, J = 2.9 Hz), 8.35 (1H, d, J = 8.0 Hz), 8.28 (1H, s), 8.16 (1H, d, J = 8.0 Hz), 7.55 (1H, d, J = 8.3 Hz), 7.49 (1H, d, J = 8.3 Hz), 7.29 (1H, t, J = 7.6 Hz), 7.22 (1H, t, J = 7.6 Hz), 7.18 (1H, t, J = 7.6 Hz), 7.12 (1H, t, J = 7.6 Hz). | 13C NMR (DMSO-d6, 125 MHz): δ 159.2, 137.9, 136.9, 135.8, 129.5, 128.8, 125.8, 124.9, 123.3, 122.3, 121.8, 121.5, 120.3, 119.9, 118.4, 112.5, 112.1, 111.9, 107.2, 105.9. | [1][2] |

| Arcyriarubin A | C20H13N3O2 | 327.34 | Data not readily available in summarized format. | Data not readily available in summarized format. |

Experimental Protocols

General Workflow for Isolation and Characterization

The isolation of bisindolylmaleimide compounds from natural sources typically follows a bioassay-guided fractionation approach.

Caption: General workflow for the isolation and characterization of natural products.

Detailed Protocol: Isolation of Bis(indole) Alkaloids from Spongosorites sp.

This protocol is adapted from the methodology described for the isolation of topsentin and related alkaloids.[6]

-

Extraction: The frozen sponge material is diced and exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH2Cl2) at room temperature. The resulting extract is filtered and concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is partitioned between n-butanol and water. The n-butanol layer, typically containing the compounds of interest, is separated and dried.

-

Vacuum Flash Chromatography: The dried butanol extract is subjected to vacuum flash chromatography on a C18-functionalized silica gel column. A stepwise gradient of increasing methanol in water (e.g., from 30:70 to 100:0 H2O-MeOH) is used for elution.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity in preliminary bioassays are further purified by semi-preparative and analytical reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile or methanol in water.

-

Structure Elucidation: The structures of the purified compounds are determined by a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Key Biological Assay Protocols

A common method to assess PKC inhibition is a radiometric assay that measures the transfer of 32P from [γ-32P]ATP to a specific substrate peptide.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, CaCl2, phosphatidylserine, and diacylglycerol.

-

Assay Procedure: The bisindolylmaleimide compound (at various concentrations) is pre-incubated with the PKC enzyme in the reaction buffer.

-

Initiation and Termination: The kinase reaction is initiated by the addition of the substrate peptide and [γ-32P]ATP. After a defined incubation period at 30°C, the reaction is stopped by spotting the mixture onto phosphocellulose paper.

-

Washing and Detection: The paper is washed extensively to remove unincorporated [γ-32P]ATP. The amount of 32P incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Similar to the PKC assay, a radiometric assay can be used to measure GSK-3β activity.

-

Reaction Components: The assay typically uses a specific substrate peptide for GSK-3β (e.g., a pre-phosphorylated peptide).

-

Assay Conditions: The reaction is carried out in a buffer containing Tris-HCl, MgCl2, and ATP, including [γ-32P]ATP.

-

Procedure: The test compound is incubated with the GSK-3β enzyme and the substrate peptide. The reaction is initiated by adding the ATP mixture.

-

Quantification: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is determined as described for the PKC assay.

-

IC50 Determination: The concentration of the compound that inhibits 50% of GSK-3β activity is determined from the dose-response curve.

Signaling Pathways Modulated by Bisindolylmaleimides

Bisindolylmaleimide compounds are renowned for their ability to inhibit protein kinases, thereby interfering with cellular signaling cascades that are often dysregulated in diseases such as cancer. The two primary targets are Protein Kinase C (PKC) and Glycogen Synthase Kinase-3β (GSK-3β).

Protein Kinase C (PKC) Signaling Pathway

PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Bisindolylmaleimides act as competitive inhibitors at the ATP-binding site of PKC.

Caption: Inhibition of the PKC signaling pathway by bisindolylmaleimides.

Wnt/β-catenin Signaling Pathway and GSK-3β

GSK-3β is a key negative regulator in the canonical Wnt signaling pathway. Inhibition of GSK-3β by bisindolylmaleimides leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.

References

Methodological & Application

Application Notes and Protocols: Bisindolylmaleimide III in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisindolylmaleimide III is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] As an ATP-competitive inhibitor, it is a valuable tool for dissecting the roles of PKC-mediated signaling pathways in various cellular processes, including proliferation, differentiation, apoptosis, and cellular responses to external stimuli.[3] These application notes provide a comprehensive overview of its mechanism of action, key quantitative data, and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic domain of PKC.[2] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. While it is a selective inhibitor of PKC, it is important to note its potential effects on other kinases, especially at higher concentrations. For instance, its IC50 for Protein Kinase A (PKA) is significantly higher than for PKC, indicating good selectivity.[2] However, related bisindolylmaleimide compounds have been shown to inhibit other kinases such as p90 ribosomal S6 kinase (p90RSK), which should be considered when interpreting results.[4][5]

Signaling Pathway Inhibition

Caption: this compound inhibits the PKC signaling pathway.

Quantitative Data: Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and related compounds against various protein kinases. This data is crucial for selecting appropriate concentrations to ensure maximal efficacy and selectivity.

| Compound | Target Kinase | IC50 Value |

| This compound | PKC | 26 nM [2] |

| PKA | 500 nM[2] | |

| Bisindolylmaleimide I | PKCα | 10 - 20 nM[6] |

| (GF 109203X) | PKCβI | 17 nM[6] |

| PKCβII | 16 nM[6] | |

| PKCγ | 20 nM[6] | |

| GSK3β | 170 nM[7] | |

| Bisindolylmaleimide IV | PKC | 100 - 550 nM |

| PKA | 2 - 11.8 µM | |

| Bisindolylmaleimide IX | PKCα | 5 nM[8] |

| (Ro 31-8220) | PKCβI | 24 nM[8] |

| PKCβII | 14 nM[8] | |

| PKCγ | 27 nM[8] | |

| PKCε | 24 nM[8] |

Experimental Protocols

A. Reagent Preparation and Storage

Proper handling and storage of this compound are essential for maintaining its activity.

1. Reconstitution of Stock Solution:

-

This compound is typically supplied as a lyophilized powder.

-

To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as DMSO.[9]

-

For a 1 mg vial of this compound (MW: ~426.5 g/mol for hydrochloride), add 234.5 µL of DMSO to achieve a 10 mM stock solution.

-

Vortex thoroughly until the powder is completely dissolved.

2. Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

3. Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Prepare the final working concentration by diluting the stock solution directly into the pre-warmed cell culture medium.

-

For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution.

-

Mix immediately by gentle inversion to prevent precipitation. It is recommended to add the inhibitor to the medium before adding it to the cells.

B. General Protocol for Cellular Treatment and Analysis

This protocol outlines a typical workflow for investigating the effect of this compound on a specific signaling event.

1. Cell Seeding:

-

Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

-

Allow cells to adhere and recover for 18-24 hours.

2. Serum Starvation (Optional):

-

To reduce basal kinase activity, you may replace the growth medium with a low-serum or serum-free medium for 12-24 hours prior to treatment.

3. Inhibitor Pre-treatment:

-

Aspirate the medium and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).

-

Pre-incubate the cells with the inhibitor for a period of 30 minutes to 2 hours to allow for cell penetration and target engagement.

4. Cellular Stimulation:

-

If investigating the inhibition of a specific pathway, add the agonist (e.g., Phorbol 12-myristate 13-acetate, PMA, a potent PKC activator) to the culture medium.

-

Incubate for the time required to elicit the desired response (e.g., 15-30 minutes for phosphorylation events).

5. Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

6. Downstream Analysis:

-

Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

-

The protein lysates are now ready for downstream analysis, such as Western blotting to detect changes in the phosphorylation status of PKC substrates.

Experimental Workflow Diagram

Caption: General experimental workflow for cell treatment.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Compound Precipitation in Media | High final concentration; improper mixing. | Ensure the final DMSO concentration is <0.5%. Add inhibitor to media first, mix well, then add to cells. |

| No Inhibitory Effect Observed | Concentration too low; inactive compound. | Perform a dose-response curve to find the optimal concentration. Use a fresh aliquot of the inhibitor. |

| High Cell Toxicity/Death | Concentration too high; prolonged incubation. | Lower the inhibitor concentration. Perform a time-course experiment to determine the optimal treatment duration. |

| Inconsistent Results | Variation in cell confluency; inconsistent timing. | Ensure cell density is consistent across experiments. Standardize all incubation times precisely. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, Hydrochloride CAS 683775-59-9 | 203294 [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | PKC inhibitor | Hello Bio [hellobio.com]

Application Notes and Protocols for Bisindolylmaleimide III in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular signaling pathways.[1][2] Its ability to compete with ATP for the kinase's active site makes it a valuable tool for studying PKC function and for the development of therapeutic agents targeting PKC-mediated pathways. While highly selective for PKC, it's important to note that like many kinase inhibitors, bisindolylmaleimides can exhibit off-target effects on other kinases at higher concentrations. This document provides detailed application notes and protocols for the effective use of this compound and its analogs in kinase assays.

Mechanism of Action

This compound and its related compounds, such as Bisindolylmaleimide I (GF109203X) and IX (Ro-31-8220), are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of sensitive kinases, thereby preventing the phosphorylation of their downstream substrates. While potent against PKC isoforms, studies have shown that they can also inhibit other kinases like Glycogen Synthase Kinase-3 (GSK-3) and Ribosomal S6 Kinase (RSK) isoforms, albeit typically at higher concentrations.[3][4]

Data Presentation: Inhibitory Activity of Bisindolylmaleimides

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its common analogs against various protein kinases. These values are crucial for designing experiments and interpreting results.

Table 1: IC50 Values of Bisindolylmaleimide Analogs against Protein Kinase C (PKC) Isoforms

| Compound | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) |

| Bisindolylmaleimide I (GF109203X) | 8 | - | - | - | - | 12 | - |

| Bisindolylmaleimide IX (Ro-31-8220) | 5 | 24 | 14 | 27 | - | 24 | - |

| Bisindolylmaleimide VIII | 53 | 195 | 163 | 213 | - | 175 | - |

Data compiled from multiple sources.[3][5] Note that assay conditions, such as ATP concentration, can significantly impact IC50 values.[3]

Table 2: IC50 Values of Bisindolylmaleimide Analogs against Other Kinases

| Compound | GSK-3β (nM) | RSK1 (nM) | RSK2 (nM) | RSK3 (nM) | MSK1 (nM) |

| Bisindolylmaleimide I (GF109203X) | 360 (in cell lysates) | 610 | 310 | 120 | - |

| Bisindolylmaleimide IX (Ro-31-8220) | 38 | 200 | 36 | 5 | 8 |

Data compiled from multiple sources.[3][4][5] IC50 values can vary based on the specific assay conditions and the source of the enzyme.